Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate
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Overview
Description
Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate is an organic compound characterized by the presence of a naphthalene ring, a prop-2-yn-1-yl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate typically involves the alkylation of 3-(naphthalen-1-yl)prop-2-yn-1-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthalen-1-ylprop-2-ynoic acid.
Reduction: Formation of ethyl {[3-(naphthalen-1-yl)prop-2-en-1-yl]oxy}acetate.
Substitution: Formation of ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]thio}acetate.
Scientific Research Applications
Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate involves its interaction with specific molecular targets. The naphthalene ring and alkyne group can participate in π-π stacking interactions and covalent bonding with biological macromolecules, influencing various biochemical pathways. The ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl {[3-(phenyl)prop-2-yn-1-yl]oxy}acetate
- Ethyl {[3-(naphthalen-2-yl)prop-2-yn-1-yl]oxy}acetate
- Ethyl {[3-(anthracen-1-yl)prop-2-yn-1-yl]oxy}acetate
Uniqueness
Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate is unique due to the specific positioning of the naphthalene ring and the prop-2-yn-1-yl group, which imparts distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
923026-23-7 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl 2-(3-naphthalen-1-ylprop-2-ynoxy)acetate |
InChI |
InChI=1S/C17H16O3/c1-2-20-17(18)13-19-12-6-10-15-9-5-8-14-7-3-4-11-16(14)15/h3-5,7-9,11H,2,12-13H2,1H3 |
InChI Key |
UMRYJWIDLZTXBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCC#CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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